molecular formula C7H13BrO B1291720 4-(2-Bromoethyl)tetrahydropyran CAS No. 4677-20-7

4-(2-Bromoethyl)tetrahydropyran

Cat. No.: B1291720
CAS No.: 4677-20-7
M. Wt: 193.08 g/mol
InChI Key: WPDAWFCZGSQOPZ-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)tetrahydropyran (4-BETP) is a heterocyclic compound with a four-membered ring structure containing two carbon atoms, one oxygen atom, and one bromine atom. It is a colourless liquid at room temperature, with a boiling point of 131°C and a melting point of -56°C. 4-BETP is a versatile reagent for organic synthesis, used in a variety of reactions, such as the synthesis of carboxylic acids, amines, and amino acids. It is also used in the synthesis of heterocyclic compounds, such as pyridines, indoles, and quinolines.

Scientific Research Applications

Axial-Selective Prins Cyclizations

  • Prins Cyclizations and Tetrahydropyran Formation : Prins cyclizations, involving intramolecular electrophilic additions of oxocarbenium ions, are used for producing tetrahydropyrans with a heteroatom at the 4-position. Conditions have been developed for almost exclusive formation of the axial 4-substituent in tetrahydropyrans (Jasti, Vitale, & Rychnovsky, 2004).

Stereochemistry in Substitution Reactions

  • Conformational Preferences in Nucleophilic Substitutions : Studies show that the conformational preferences of six-membered-ring cations, such as those derived from tetrahydropyran acetates, significantly depend on the electronic nature of the substituent. This understanding is critical for precise stereochemical control in organic synthesis (Ayala et al., 2003).

Tetrahydropyran Derivatives from Marine Sources

  • Isolation of New Tetrahydropyrans : Research has led to the isolation of new tetrahydropyrans from marine sponges, highlighting the natural occurrence and potential for discovery of novel compounds in marine biology (Capon, Ghisalberti, & Jefferies, 1982).

Advanced Synthesis Methods

  • Functionalized Dihydropyrans Synthesis : Innovative methods have been developed for synthesizing 2,2-disubstituted dihydropyrans. These methods are highly adaptable for transforming into biologically important tetrahydropyrans and pyranones, demonstrating the compound's versatility in synthesis (Zhong et al., 2020).

Protecting Groups in Organic Synthesis

  • Use as a Protecting Group : Tetrahydropyran derivatives, such as 3-bromo-2-(tetrahydropyran-2-yloxy)propene, function as protecting groups in organic synthesis, showcasing the utility of these compounds in complex chemical reactions (Horning, Kavadias, & Muchowski, 1970).

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)tetrahydropyran is not available .

Safety and Hazards

4-(2-Bromoethyl)tetrahydropyran is classified as a dangerous substance. It causes severe skin burns and eye damage and may cause respiratory irritation . Safety precautions include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

Tetrahydropyrans are structural motifs that are abundantly present in a range of biologically important marine natural products . Therefore, the development of efficient and versatile methods for the synthesis of tetrahydropyran derivatives, including 4-(2-Bromoethyl)tetrahydropyran, is an active area of research . Neopeltolide, a potent antiproliferative marine natural product, has been an attractive target compound for synthetic chemists because of its complex structure comprised of a 14-membered macrolactone embedded with a tetrahydropyran ring .

Properties

IUPAC Name

4-(2-bromoethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c8-4-1-7-2-5-9-6-3-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDAWFCZGSQOPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627188
Record name 4-(2-Bromoethyl)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4677-20-7
Record name 4-(2-Bromoethyl)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-bromoethyl)oxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 2-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate (5.4 g) in dry acetone at room temperature was added lithium bromide (9 g) in one go. The reaction was heated to reflux for 4 hours, under nitrogen. The reaction was cooled to room temperature and concentrated in vacuo. The residue was taken up in dichloromethane (100 ml) and washed with water (50 ml). The organic layer was dried by passing through a hydrophobic frit, and concentrated in vacuo. The product was purified by silica chromatography (40 g) (ISCO) using a gradient elution of 0-50% cyclohexane:ethyl acetate to afford the title compound as a colourless oil (3.5 g).
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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